Cas no 1489363-07-6 (2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline)
![2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline structure](https://www.kuujia.com/scimg/cas/1489363-07-6x500.png)
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 2-[3-(methoxymethyl)-1-pyrrolidinyl]-
- 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline
-
- Inchi: 1S/C12H18N2O/c1-15-9-10-6-7-14(8-10)12-5-3-2-4-11(12)13/h2-5,10H,6-9,13H2,1H3
- InChI Key: HKSONNZIVKCOLW-UHFFFAOYSA-N
- SMILES: C1(N)=CC=CC=C1N1CCC(COC)C1
Experimental Properties
- Density: 1.084±0.06 g/cm3(Predicted)
- Boiling Point: 332.0±17.0 °C(Predicted)
- pka: 5.20±0.10(Predicted)
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1908-0742-10g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 10g |
$2566.0 | 2023-09-07 | |
Life Chemicals | F1908-0742-0.5g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 0.5g |
$580.0 | 2023-09-07 | |
Life Chemicals | F1908-0742-5g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 5g |
$1833.0 | 2023-09-07 | |
TRC | M187611-500mg |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 500mg |
$ 570.00 | 2022-06-04 | ||
Life Chemicals | F1908-0742-2.5g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 2.5g |
$1222.0 | 2023-09-07 | |
TRC | M187611-1g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 1g |
$ 865.00 | 2022-06-04 | ||
Life Chemicals | F1908-0742-0.25g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 0.25g |
$551.0 | 2023-09-07 | |
Life Chemicals | F1908-0742-1g |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 95%+ | 1g |
$611.0 | 2023-09-07 | |
TRC | M187611-100mg |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline |
1489363-07-6 | 100mg |
$ 135.00 | 2022-06-04 |
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline Related Literature
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
Additional information on 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline
Introduction to 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline (CAS No. 1489363-07-6) in Modern Chemical and Pharmaceutical Research
2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline, identified by the chemical abstracts service number 1489363-07-6, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural versatility and potential biological activities, making it a valuable scaffold for the development of novel therapeutic agents. The compound features a pyrrolidine ring substituted with a methoxymethyl group at the 3-position, linked to an aniline moiety at the 1-position. This unique structural configuration imparts distinct chemical and pharmacological properties that have been explored in recent research.
The< strong>pyrrolidine core is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules due to its ability to mimic natural amino acid residues and enhance binding affinity to biological targets. In particular, the presence of the< strong>methoxymethyl group at the 3-position of the pyrrolidine ring introduces a hydrophobic pocket that can interact favorably with hydrophobic regions of protein targets. This feature has been leveraged in the design of small-molecule inhibitors and modulators.
Aniline, as a key component of the compound, contributes to its aromaticity and potential electron-rich characteristics, which are often desirable in drug-like molecules. The combination of the pyrrolidine and aniline moieties creates a rigid yet flexible framework that can be further modified to optimize pharmacokinetic properties and target specificity.
In recent years, 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline has been investigated as a potential lead compound in various therapeutic areas. One notable area of interest is its application in the development of< strong>neurological disorders. Preliminary studies have suggested that derivatives of this compound may exhibit< strong>antidepressant-like effects, potentially through modulation of serotonin receptors or other neurotransmitter systems. The< strong>methoxymethyl group's ability to engage with lipid rafts or membrane-bound receptors may play a crucial role in these interactions.
The< strong>pharmaceutical industry has shown considerable interest in exploring such heterocyclic amine derivatives for their potential< strong>antimicrobial properties as well. Research indicates that modifications around the pyrrolidine ring can influence binding affinity to bacterial enzymes or viral proteases, offering avenues for developing novel antibiotics or antiviral agents. The< strong>aniline moiety's aromaticity may further enhance interactions with these targets by contributing to hydrophobic binding pockets.
The synthesis of 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline (CAS No. 1489363-07-6) involves multi-step organic transformations, typically starting from commercially available precursors such as pyrrolidine and aniline derivatives. The introduction of the< strong>methoxymethyl group requires careful consideration of reaction conditions to ensure regioselectivity and high yield. Advanced synthetic techniques, including transition-metal-catalyzed cross-coupling reactions, have been employed to streamline the process and improve overall efficiency.
Evaluation of the compound's< strong-pharmacological profile has been conducted using both in vitro and in vivo models. In cell-based assays, 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline has demonstrated< strong-binding affinity to several protein targets relevant to neurological and inflammatory diseases. Additionally, animal studies have provided preliminary evidence of its< strong-pharmacological activity, supporting further investigation into its therapeutic potential.
The< strong-safety profile of this compound is another critical aspect that has been addressed in recent studies. Preliminary toxicology assessments have shown that it exhibits moderate solubility in water and organic solvents, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Further studies are ongoing to evaluate its long-term safety and potential side effects.
The integration of computational chemistry methods has significantly enhanced the understanding of 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline's behavior. Molecular docking simulations have helped identify key interactions between the compound and target proteins, providing insights into its mechanism of action. These computational approaches complement experimental data and accelerate the drug discovery process by predicting binding modes and optimizing lead structures.
The versatility of 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline as a scaffold for drug development is further highlighted by its ability to undergo structural modifications without losing core pharmacological activity. Researchers have explored various derivatives by introducing additional functional groups or altering the connectivity between the pyrrolidine and aniline moieties. Such modifications have led to compounds with enhanced potency, selectivity, or pharmacokinetic profiles.
In conclusion, 2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline (CAS No. 1489363-07-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with preliminary evidence of biological activity, make it an attractive scaffold for developing novel therapeutic agents targeting neurological disorders, antimicrobial infections, and other diseases. Continued research into its pharmacological properties, synthetic pathways, and safety profile will be essential in realizing its full potential as a drug candidate.
1489363-07-6 (2-[3-(methoxymethyl)pyrrolidin-1-yl]aniline) Related Products
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 506-17-2(cis-Vaccenic acid)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 1189426-16-1(Sulfadiazine-13C6)
- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)
- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)




